![molecular formula C20H18N2O5 B7694618 2-acetyl-3-((benzoyloxy)methyl)-7-ethoxyquinoxaline 1-oxide](/img/structure/B7694618.png)
2-acetyl-3-((benzoyloxy)methyl)-7-ethoxyquinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-3-((benzoyloxy)methyl)-7-ethoxyquinoxaline 1-oxide, commonly known as EMAQ, is a quinoxaline derivative that has been extensively studied for its potential use in scientific research applications. This compound has shown promising results in various studies and has been widely used in the field of neuroscience research.
Mecanismo De Acción
EMAQ acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, EMAQ can interfere with the normal functioning of the brain, leading to a decrease in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
EMAQ has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and memory formation. It has also been shown to decrease the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that plays a role in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EMAQ in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively target this receptor and study its role in various physiological and pathological processes. However, EMAQ has some limitations as well, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research involving EMAQ. One potential area of research is the development of more specific and potent NMDA receptor antagonists. Another area of research is the use of EMAQ in combination with other drugs or therapies to treat neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of EMAQ and its potential role in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of EMAQ involves a multi-step process that includes the reaction of 2-acetylquinoxaline with benzoyl chloride and subsequent reaction with ethyl alcohol and hydrogen peroxide. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
EMAQ has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been shown to have an affinity for the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. EMAQ has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-26-15-9-10-16-18(11-15)22(25)19(13(2)23)17(21-16)12-27-20(24)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVNHGMJXQVXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-2-yl)methyl benzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.